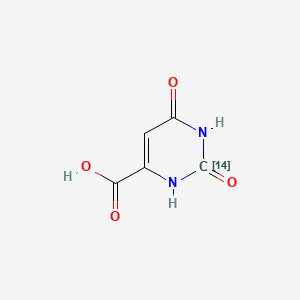
2,4-dioxo-(214C)1H-pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dioxo-1H-pyrimidine-6-carboxylic acid, also known as orotic acid, is a heterocyclic compound that plays a significant role in the synthesis of pyrimidine nucleotides. It is an intermediate in the biosynthesis of uridine monophosphate, a precursor to RNA and DNA. This compound is found naturally in milk and other dairy products and is also synthesized in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be synthesized through various methods. One common method involves the condensation of dihydroorotate with carbamoyl phosphate, followed by oxidation. Another method includes the reaction of urea with maleic acid under acidic conditions, leading to the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid typically involves the fermentation of specific strains of bacteria or yeast that can produce this compound. The fermentation broth is then processed to extract and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-dioxo-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form orotidine-5’-monophosphate.
Reduction: It can be reduced to dihydroorotate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
Oxidation: Orotidine-5’-monophosphate.
Reduction: Dihydroorotate.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2,4-dioxo-1H-pyrimidine-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in the study of metabolic pathways involving pyrimidine biosynthesis.
Medicine: It is investigated for its potential therapeutic effects in treating metabolic disorders and as a supplement in certain conditions.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement in animal feed.
Mechanism of Action
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves its role as a precursor in the biosynthesis of pyrimidine nucleotides. It is converted to orotidine-5’-monophosphate by the enzyme orotate phosphoribosyltransferase. This compound is then decarboxylated to uridine monophosphate, which is further phosphorylated to form uridine triphosphate, a building block of RNA and DNA.
Comparison with Similar Compounds
Similar Compounds
Uracil: A pyrimidine base that is a component of RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in both RNA and DNA.
Uniqueness
2,4-dioxo-1H-pyrimidine-6-carboxylic acid is unique due to its role as an intermediate in the biosynthesis of pyrimidine nucleotides. Unlike uracil, thymine, and cytosine, which are directly incorporated into nucleic acids, 2,4-dioxo-1H-pyrimidine-6-carboxylic acid is a precursor that undergoes further enzymatic transformations.
Properties
Molecular Formula |
C5H4N2O4 |
|---|---|
Molecular Weight |
158.09 g/mol |
IUPAC Name |
2,4-dioxo-(214C)1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+2 |
InChI Key |
PXQPEWDEAKTCGB-RHRFEJLCSA-N |
Isomeric SMILES |
C1=C(N[14C](=O)NC1=O)C(=O)O |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


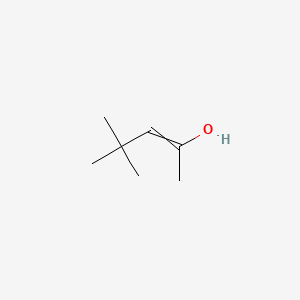
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)

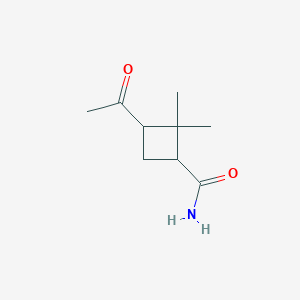
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
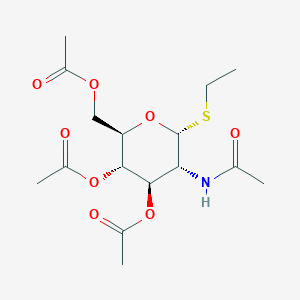


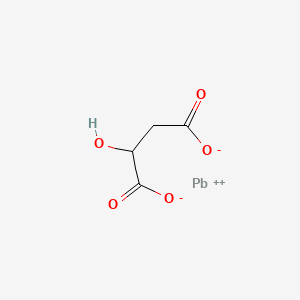


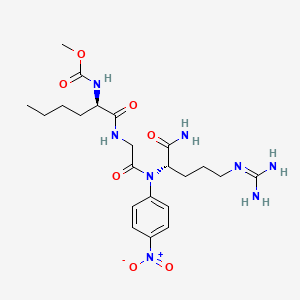
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
